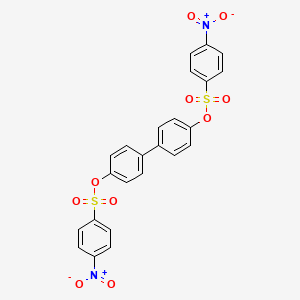
Biphenyl-4,4'-diyl bis(4-nitrobenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4,4’-diyl bis(4-nitrobenzenesulfonate) is an organic compound that features a biphenyl core with two 4-nitrobenzenesulfonate groups attached at the 4,4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4,4’-diyl bis(4-nitrobenzenesulfonate) typically involves the reaction of biphenyl-4,4’-diyl bis(diazonium chloride) with 4-nitrobenzenesulfonic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The diazonium salt is prepared by diazotizing biphenyl-4,4’-diyl bis(amine) with sodium nitrite in the presence of hydrochloric acid at low temperatures .
Industrial Production Methods
Industrial production methods for biphenyl-4,4’-diyl bis(4-nitrobenzenesulfonate) may involve large-scale diazotization and coupling reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4,4’-diyl bis(4-nitrobenzenesulfonate) undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro groups on the benzene rings make the compound susceptible to electrophilic substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Biphenyl-4,4’-diyl bis(4-aminobenzenesulfonate).
Nucleophilic Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Biphenyl-4,4’-diyl bis(4-nitrobenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of biphenyl-4,4’-diyl bis(4-nitrobenzenesulfonate) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with various biological targets .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-diyl bis(4-aminobenzenesulfonate): Similar structure but with amino groups instead of nitro groups.
Biphenyl-4,4’-diyl bis(4-chlorobenzenesulfonate): Contains chlorine atoms instead of nitro groups.
Biphenyl-4,4’-diyl bis(4-methylbenzenesulfonate): Features methyl groups instead of nitro groups.
Uniqueness
Biphenyl-4,4’-diyl bis(4-nitrobenzenesulfonate) is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. These properties make it particularly useful in applications requiring strong electron-withdrawing groups and high reactivity .
Properties
Molecular Formula |
C24H16N2O10S2 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
[4-[4-(4-nitrophenyl)sulfonyloxyphenyl]phenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H16N2O10S2/c27-25(28)19-5-13-23(14-6-19)37(31,32)35-21-9-1-17(2-10-21)18-3-11-22(12-4-18)36-38(33,34)24-15-7-20(8-16-24)26(29)30/h1-16H |
InChI Key |
HHONHRUOETURRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















